molecular formula C20H16N6O2 B2630005 2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034546-28-4

2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2630005
CAS RN: 2034546-28-4
M. Wt: 372.388
InChI Key: KSKGCEZUSJYUGX-UHFFFAOYSA-N
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Description

The compound “2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits strong anticancer activity. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a valuable compound for developing chemotherapeutic agents, particularly for cancers that are resistant to conventional treatments .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial for the survival of certain pathogens. For instance, it has shown inhibitory effects on enzymes involved in the metabolic pathways of fungi and bacteria, suggesting its potential use in antifungal and antibacterial therapies .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

Due to its unique chemical structure, this compound can be used in designing drug delivery systems. It can be modified to carry therapeutic agents and release them at specific sites within the body, improving the efficacy and reducing the side effects of treatments.

These applications highlight the versatility and potential of this compound in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2- ( (4- (2H-benzo [d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5 新型苯并咪唑衍生物:设计、合成、对接和生物学评价 : Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2- ( (4- (2H-benzo [d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles : 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases : Synthesis, Characterization, and Antimicrobial Evaluation of 2-Phenyl-5 : 新型苯并咪唑衍生物:设计、合成、对接和生物学评价

Future Directions

Given the versatile biological activities of triazole compounds, there is significant interest in further exploring their potential applications in various fields such as medicinal chemistry . This includes the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

Mechanism of Action

    Target of Action

    Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their excellent electronic properties . .

    Mode of Action

    The mode of action of triazole compounds often involves the transformation between the enol and keto forms after excited-state proton transfer

    Biochemical Pathways

    Triazole compounds can affect various biochemical pathways due to their broad range of biological activities

    Pharmacokinetics

    The ADME properties of triazole compounds can vary widely depending on their specific structures

    Result of Action

    The molecular and cellular effects of triazole compounds can include a wide range of outcomes due to their diverse biological activities

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of triazole compounds

properties

IUPAC Name

5-(2-phenyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c27-19-15-13-24(11-9-16(15)22-18-8-4-5-10-25(18)19)20(28)17-12-21-26(23-17)14-6-2-1-3-7-14/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKGCEZUSJYUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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